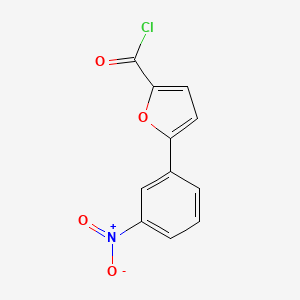
5-(3-nitrophenyl)furan-2-carbonyl Chloride
Overview
Description
5-(3-nitrophenyl)furan-2-carbonyl Chloride is a chemical compound with the molecular formula C11H6ClNO4 and a molecular weight of 251.62 . It is also known by the synonym 2-Furancarbonyl chloride, 5-(3-nitrophenyl)- .
Synthesis Analysis
The synthesis of this compound and similar compounds has been explored in various studies. For instance, acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid and furan-2,5-dicarboxylic acid (FDCA) can be produced in high yield by treatment of the precursor aldehydes 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF) with tert-butyl hypochlorite . This method is inexpensive as it uses commercial bleach and tert-butanol .Scientific Research Applications
Thermodynamic Properties
- 5-(3-nitrophenyl)furan-2-carbonyl Chloride and its isomers have been studied for their thermodynamic properties. These studies focused on determining the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation of these compounds. The research aimed to contribute to the optimization processes in their synthesis, purification, and application (Dibrivnyi et al., 2015).
Chemical Reactivity
- Research on the polarography of nitro and carbonyl derivatives of arylfurans, including this compound, revealed insights into their electron transfer processes. This study contributes to the understanding of the compound's chemical behavior and its potential applications in various chemical reactions (Polievktov et al., 1977).
Synthesis Applications
- A method for synthesizing furan-2-carboxaldehyde and 5-(substituted-phenyl)-furan-2-carboxylic acids using ceric ammonium nitrate was reported. This method could be applicable for the synthesis of this compound and related compounds, offering a safer alternative to previous methods (Subrahmanya & Holla, 2003).
Production from Biomass Derivatives
- Acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid, closely related to this compound, have been produced from biomass-derived precursors. This research indicates the potential for environmentally friendly production methods for similar compounds (Dutta et al., 2015).
Potential as Pro-Drugs
- A study on 5-substituted isoquinolin-1-ones suggests that derivatives of 5-nitrofuran-2-ylmethyl, closely related to this compound, can act as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors (Berry et al., 1997).
Properties
IUPAC Name |
5-(3-nitrophenyl)furan-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-11(14)10-5-4-9(17-10)7-2-1-3-8(6-7)13(15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVGTBMQIHEXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378155 | |
| Record name | 5-(3-nitrophenyl)furan-2-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61941-87-5 | |
| Record name | 5-(3-nitrophenyl)furan-2-carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


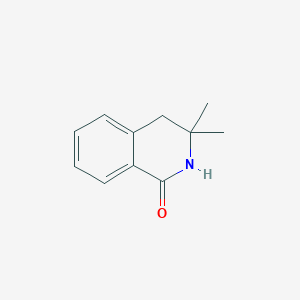
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B1620993.png)

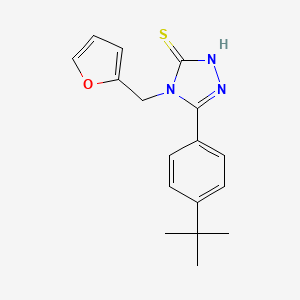
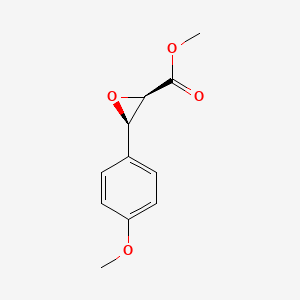




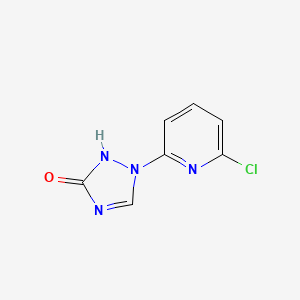
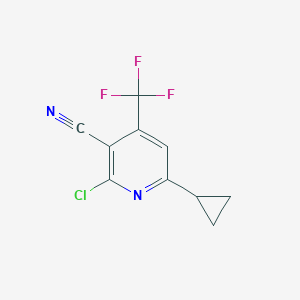


![1-{5-[(2-Hydroxyethyl)thio]-4-nitro-2-thienyl}ethan-1-one](/img/structure/B1621013.png)
